N-acetyl-LL-2,6-diaminopimelate(1-)
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Overview
Description
N-acetyl-LL-2,6-diaminopimelate(1-) is conjugate base of N-acetyl-LL-2,6-diaminopimelic acid. It is a conjugate base of a N-acetyl-LL-2,6-diaminopimelic acid.
Scientific Research Applications
Bacterial Cell Wall Synthesis and Antibiotic Target
N-acetyl-LL-2,6-diaminopimelate(1-) is crucial in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The enzyme diaminopimelate epimerase, involved in the interconversion between LL-DAP and meso-DAP, is a potential target for antibiotic development due to its critical role in this pathway (Park et al., 2013). The enzyme's unique substrate specificity and its absence in mammalian cells make it an attractive target for designing novel antibacterials.
Enzyme Mechanisms and Structural Studies
Research on the structure and mechanism of enzymes involved in the synthesis pathway of N-acetyl-LL-2,6-diaminopimelate(1-) provides insights into their function and potential inhibition strategies. For example, the crystallographic analysis of diaminopimelate epimerase offers detailed structural information that can aid in the design of specific inhibitors (Pillai et al., 2009). Similarly, the study on UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:2,6-diaminopimelate ligase highlights its role in adding meso-diaminopimelic acid to the nucleotide precursor, a critical step in peptidoglycan synthesis (Gordon et al., 2001).
Potential Therapeutic Applications
The exploration of enzymes involved in the metabolic pathways of N-acetyl-LL-2,6-diaminopimelate(1-) also uncovers potential therapeutic applications. For instance, the novel meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum, with its unique substrate specificity, holds promise for d-amino acid synthesis, which could be useful in developing new drugs (Gao et al., 2012).
Properties
Molecular Formula |
C9H15N2O5- |
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Molecular Weight |
231.23 g/mol |
IUPAC Name |
(2S,6S)-2-acetamido-6-azaniumylheptanedioate |
InChI |
InChI=1S/C9H16N2O5/c1-5(12)11-7(9(15)16)4-2-3-6(10)8(13)14/h6-7H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-,7-/m0/s1 |
InChI Key |
KYVLWJXMCBZDRL-BQBZGAKWSA-M |
Isomeric SMILES |
CC(=O)N[C@@H](CCC[C@@H](C(=O)[O-])[NH3+])C(=O)[O-] |
Canonical SMILES |
CC(=O)NC(CCCC(C(=O)[O-])[NH3+])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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